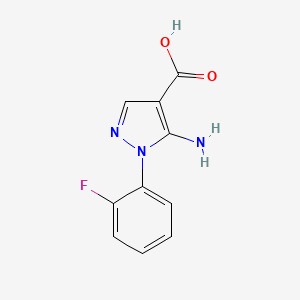
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a compound that is structurally related to a variety of biologically active molecules featuring the piperazine ring, a common motif in pharmaceutical chemistry. Piperazine derivatives are known for their diverse pharmacological properties, including antihistaminic, anti-acetylcholinesterase, and antimicrobial activities . The specific compound , while not directly studied in the provided papers, is likely to possess interesting biological activities due to its structural similarity to the compounds that were investigated.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic properties were prepared by linking a single aromatic unit to a basic nitrogen through a chain . Similarly, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity were synthesized by introducing bulky moieties and substituents to enhance activity . Additionally, piperazic acid derivatives were obtained via kinetic resolution and intramolecular Mitsunobu reaction . N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which could be structurally related to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, were prepared by cyclization of ethylene diamine with diethyl maleate . These methods provide a foundation for the synthesis of related compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the oxygen atom in the 2-(substituted-oxy)ethyl group plays a significant role in the antihistaminic activity of benzimidazole derivatives . The basic quality of the nitrogen atom in piperidine is also important for anti-acetylcholinesterase activity . The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related compound, was determined by X-ray diffraction and quantum chemical calculations, highlighting the importance of conformation and charge distribution in biological activity .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For instance, piperazinones and benzopiperazinones were synthesized from 1,2-diamines and organoboronic acids in a one-step reaction . The reactivity of the piperazine ring allows for the creation of a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the introduction of substituents can dramatically enhance the anti-acetylcholinesterase activity of piperidine derivatives . The electron density and charge distribution of related compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, have been studied to understand intermolecular interactions and their effects on physical properties . These properties are essential for the biological activity and pharmacokinetics of the compounds.
Scientific Research Applications
Synthesis and Novel Compounds
A foundational aspect of research on 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid involves its synthesis and the development of novel compounds. For instance, Kogan and Rawson (1992) explored the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, emphasizing the presentation of an aspartic acid side chain and leading to unexpected tricyclic products (Kogan & Rawson, 1992). Similarly, Li et al. (2004) synthesized a series of novel fluoroquinolone compounds, illustrating the chemical versatility of related structures (Jian-yong Li et al., 2004).
Drug Metabolism
Research by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, involved the study of its oxidative metabolism, showcasing the importance of understanding metabolic pathways for compounds like 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (Hvenegaard et al., 2012).
Antibacterial Activity
Several studies focus on the antibacterial properties of compounds structurally related to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. Matsumoto and Minami (1975) researched pyrido(2,3-d)pyrimidine derivatives for their antibacterial activity, demonstrating the potential of similar compounds in medical applications (Matsumoto & Minami, 1975). Additionally, Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity, further highlighting the medicinal relevance of these compounds (Kadian, Maste & Bhat, 2012).
Polymers and Biomedical Applications
Salmanpour et al. (2017) explored the synthesis of polymeric micelles using compounds like 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid for potential biomedical applications, such as drug delivery and tissue engineering (Salmanpour et al., 2017).
Enzyme Inhibition
Dutta and Foye (1990) synthesized a series of compounds, including N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, as inhibitors of aspartate transcarbamoylase. Their work highlights the significance of these compounds in inhibiting specific enzymes, with implications for therapeutic applications (Dutta & Foye, 1990).
Safety And Hazards
properties
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZQBDMIRUNSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388132 |
Source


|
| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | |
CAS RN |
693824-68-9 |
Source


|
| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

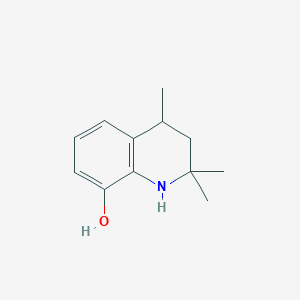

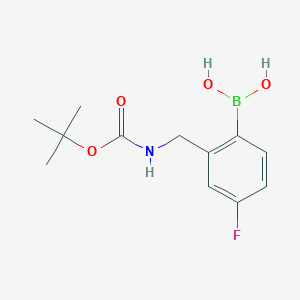

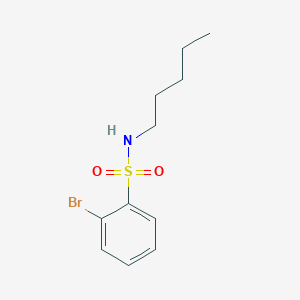

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

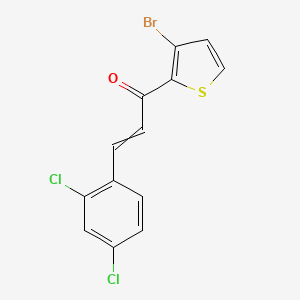

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)
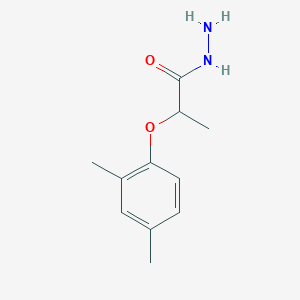
![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
